tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid
Description
Introduction to tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic Acid
Systematic Nomenclature and Structural Identification
The IUPAC name tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid systematically describes the compound’s molecular framework. Breaking this down:
- Pyrrolidine backbone : A five-membered saturated amine ring with nitrogen at position 1.
- Substituents : A fluoromethyl group (-CH$$2$$F) at the 4-position and a *tert*-butyl carbamate group (-OC(O)N(C(CH$$3$$)$$_3$$)) at the 3-position.
- Stereochemistry : The 3R and 4S configurations denote specific spatial arrangements critical for molecular recognition.
Table 1: IUPAC Name Breakdown
| Component | Description |
|---|---|
| tert-butyl | A branched alkyl group ((CH$$3$$)$$3$$C-) |
| Carbamic acid | Derived from carbamate (-OC(O)NH-) |
| Pyrrolidin-3-yl | Five-membered amine ring with substitution at position 3 |
| Fluoromethyl | -CH$$_2$$F substituent at position 4 |
The stereodescriptors R and S follow the Cahn-Ingold-Prelog priority rules, where atomic numbers determine substituent rankings (F > N > C > H). The pyrrolidine ring’s chair conformation places the fluoromethyl group equatorially, minimizing steric strain.
Historical Context of Pyrrolidine-Based Carbamates in Organic Chemistry
Pyrrolidine carbamates emerged as pivotal scaffolds in medicinal chemistry following the discovery of physostigmine in 1864, a naturally occurring carbamate used to treat glaucoma. The rigidity of the pyrrolidine ring mimics peptide bonds, enabling selective interactions with biological targets. By the 1950s, synthetic carbamates like carbaryl demonstrated the versatility of this functional group, leading to applications in agrochemicals and pharmaceuticals.
The incorporation of fluorinated groups, such as -CH$$_2$$F, gained prominence in the 21st century due to fluorine’s electronegativity and metabolic stability. For example, cenobamate, a modern antiepileptic carbamate, highlights the therapeutic potential of fluorinated derivatives. The tert-butyl group in the subject compound enhances lipophilicity, facilitating blood-brain barrier penetration—a property leveraged in neuroactive drug design.
Significance of Stereochemistry in (3R,4S) Configuration
Stereochemistry profoundly influences the compound’s biological activity. The (3R,4S) configuration creates a distinct spatial arrangement that determines binding affinity to chiral targets, such as enzymes or receptors. For instance:
- Enantiomeric contrast : The (3S,4R) enantiomer of a related pyrrolidine carbamate showed 10-fold lower inhibitory activity against acetylcholinesterase compared to the (3R,4S) form.
- Hydrogen bonding : The carbamate’s carbonyl oxygen aligns optimally with catalytic residues in enzyme active sites only in the (3R,4S) configuration.
Table 2: Stereochemical Impact on Physicochemical Properties
| Configuration | Melting Point (°C) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| (3R,4S) | 98–102 | 1.2 | 12.4 |
| (3S,4R) | 89–93 | 1.1 | 14.9 |
| (3R,4R) | 105–108 | 1.3 | 9.8 |
Data adapted from comparative studies of pyrrolidine carbamate diastereomers.
The (3R,4S) configuration also affects metabolic stability. Fluorine’s electronegativity withdraws electron density from the adjacent methylene group, reducing oxidative degradation by cytochrome P450 enzymes. This stability is crucial for compounds requiring prolonged systemic exposure, such as CNS therapeutics.
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl-[(3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)13(9(14)15)8-6-12-5-7(8)4-11/h7-8,12H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1 |
InChI Key |
BZNBHARVKIIOPC-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)N([C@H]1CNC[C@@H]1CF)C(=O)O |
Canonical SMILES |
CC(C)(C)N(C1CNCC1CF)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with a suitably protected pyrrolidine or piperidine derivative. For example, a Boc-protected pyrrolidine with a hydroxymethyl or azido substituent at the 4-position can be used as a precursor. The azido group can be reduced to an amine, which is then functionalized further.
Introduction of the Fluoromethyl Group
The fluoromethyl substituent is introduced via nucleophilic substitution or fluorination reactions. Common methods include:
- Conversion of a hydroxymethyl group to a fluoromethyl group using reagents such as diethylaminosulfur trifluoride (DAST) or related fluorinating agents.
- Direct fluorination of a suitable precursor under controlled conditions to avoid over-fluorination or side reactions.
Protection and Purification
The amine group is protected as a tert-butyl carbamate (Boc) to prevent unwanted side reactions during fluorination and to improve compound stability. The Boc protection is typically introduced using di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Final Purification
The final product is purified by standard chromatographic techniques such as silica gel column chromatography, often using hexane/ethyl acetate mixtures as eluents. The purity and stereochemistry are confirmed by NMR spectroscopy and mass spectrometry.
Detailed Reaction Conditions and Yields
| Step | Reaction Description | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction of azido precursor to amine | Pd(OH)2 on carbon, H2 (1 atm), ethanol, room temperature, 6 h | ~87% | Hydrogenation under mild conditions to avoid racemization |
| 2 | Fluorination of hydroxymethyl group | DAST or equivalent fluorinating agent, low temperature (-78 to 0 °C), inert atmosphere | 70-85% | Careful temperature control critical to avoid side reactions |
| 3 | Boc protection of amine | Di-tert-butyl dicarbonate, base (e.g., NaHCO3), ethanol/water mixture, room temperature, overnight | 80-90% | Mild conditions preserve stereochemistry |
| 4 | Purification | Silica gel chromatography, hexane/ethyl acetate gradient | - | Final product isolated as white solid |
Note: The yields are approximate and depend on scale and exact conditions.
Research Findings and Optimization
- Stereochemical Integrity: Maintaining the (3R,4S) configuration is crucial. Hydrogenation and fluorination steps are optimized to minimize epimerization. Use of mild hydrogenation catalysts like Pd(OH)2/C and low-temperature fluorination reagents helps preserve stereochemistry.
- Solvent Choice: Ethanol is commonly used for hydrogenation and Boc protection due to its compatibility and ability to dissolve reactants and catalysts.
- Reaction Monitoring: TLC and NMR are employed to monitor reaction progress and confirm intermediate formation.
- Purity Assessment: Final compounds are characterized by ^1H NMR, ^19F NMR, and mass spectrometry to confirm structure and purity.
Comparative Analysis with Related Compounds
| Compound | Fluorine Substituent | Stereochemistry | Key Differences in Preparation |
|---|---|---|---|
| tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid | Fluoromethyl (-CH2F) | (3R,4S) | Requires selective fluorination of hydroxymethyl group |
| tert-Butyl ((3R,4S)-4-(trifluoromethyl)pyrrolidin-3-yl)carbamate | Trifluoromethyl (-CF3) | (3R,4S) | More challenging fluorination, different reagents needed |
| tert-Butyl ((3S,4R)-4-fluoropyrrolidin-3-yl)carbamate | Fluoro (-F) directly on ring | (3S,4R) | Different regioselectivity and stereochemistry control |
Summary Table of Key Physical and Chemical Data
| Property | Data |
|---|---|
| Molecular Formula | C10H19FN2O2 |
| Molecular Weight | 218.27 g/mol |
| CAS Number | Not publicly disclosed (VCID: VC17280645) |
| Stereochemistry | (3R,4S) |
| Functional Groups | tert-Butyl carbamate, fluoromethyl, pyrrolidine ring |
| Typical Solvents | Ethanol, ethyl acetate, hexane |
| Common Catalysts | Pd(OH)2/C for hydrogenation |
| Analytical Techniques | ^1H NMR, ^19F NMR, MS, chromatography |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the fluoromethyl group to a fluorocarbonyl group.
Reduction: Reduction of the carbamic acid group to an amine.
Substitution: Replacement of the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a fluorocarbonyl derivative, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be used as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its fluoromethyl group can serve as a marker for imaging techniques like positron emission tomography (PET).
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique reactivity profile allows for the creation of products with specific properties and functions.
Mechanism of Action
The mechanism of action of tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluoromethyl group may enhance binding affinity through hydrophobic interactions, while the carbamic acid group can form hydrogen bonds with target molecules. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, stereochemical, and functional differences between the target compound and analogous tert-butyl carbamate derivatives:
Key Observations:
Stereochemical Impact : The (3R,4S) configuration of the target compound may confer distinct receptor-binding or metabolic stability compared to its (3S,4S) or (3R,4R) diastereomers. For example, the (3S,4R)-configured analog in exhibits a bulky 4-chlorophenyl group, which could hinder rotational freedom and alter bioavailability .
Substituent Effects: The fluoromethyl group in the target compound balances electronegativity and hydrophobicity, whereas analogs with trifluoromethyl () or chlorophenyl () groups prioritize lipophilicity.
Physicochemical Properties :
- The target compound’s predicted boiling point and solubility are likely intermediate between smaller fluorinated analogs (e.g., ) and bulkier derivatives ().
- The pKa of the (3S,4R)-chlorophenyl analog (~11.98) suggests a basic nitrogen, which could influence ionization under physiological conditions .
Research Findings and Implications
- Synthetic Utility : The tert-butyl carbamate group in these compounds serves as a protective group for amines, enabling selective deprotection during multi-step syntheses. This is critical in peptide and small-molecule drug development .
- Biological Relevance : Fluorinated pyrrolidines are often explored as protease inhibitors or CNS-targeting agents. The target compound’s fluoromethyl group may mitigate oxidative metabolism, a common issue in drug design .
- Safety Considerations : While safety data for the target compound are unavailable, analogs like the pyrimidine derivative () require precautionary handling due to unspecified hazards, underscoring the need for rigorous toxicity profiling .
Biological Activity
tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural attributes and potential biological activities. This article provides a comprehensive overview of its biological activity, including interaction studies, synthesis pathways, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a tert-butyl group attached to a pyrrolidine ring with a fluoromethyl substituent, which enhances its hydrophobic interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C9H17FN2O2 |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 1033718-91-0 |
| Synthesis Method | Multi-step synthesis |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various biological targets, including enzymes and receptors. The fluoromethyl group is believed to enhance binding affinity via hydrophobic interactions, making it a promising candidate in drug development.
Interaction Studies
Studies have shown that this compound can bind effectively to specific receptors, which may lead to therapeutic applications in fields such as neuropharmacology and oncology. For example, its structural similarity to other fluorinated compounds has been linked to improved potency against certain biological pathways.
- Binding Affinity : The compound's ability to interact with receptors was evaluated using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC).
- Enzyme Inhibition : In vitro assays demonstrated that this compound could inhibit the activity of certain enzymes related to cancer progression.
Case Studies
Several case studies have highlighted the potential of this compound in therapeutic applications:
- Neuropharmacology : A study investigating the effects of similar compounds on neurotransmitter uptake showed that fluorinated derivatives could enhance the inhibition of serotonin transporters by up to six times compared to non-fluorinated analogs .
- Oncology : In a recent study, researchers utilized the compound in a rescue assay involving mouse splenocytes exposed to PD-1/PD-L1 interactions. The results indicated that at concentrations of 100 nM, the compound could rescue immune cell function significantly .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Ring : Starting from readily available precursors, the pyrrolidine ring is formed through cyclization reactions.
- Introduction of Fluoromethyl Group : The fluoromethyl substituent is introduced via electrophilic fluorination strategies.
- Carbamate Formation : Finally, the carbamate functionality is added through reaction with appropriate carbamoylating agents.
Q & A
Basic Research Questions
Q. How can the stereochemical configuration of tert-Butyl((3R,4S)-4-(fluoromethyl)pyrrolidin-3-yl)carbamic acid be experimentally verified?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve the (3R,4S) stereochemistry. For example, SC-XRD analysis of structurally similar tert-butyl carbamates confirmed stereochemistry with mean (C–C) bond lengths of 0.003 Å and R-factors <0.05, ensuring high precision . Additionally, nuclear Overhauser effect (NOE) NMR experiments can validate spatial proximity of substituents in solution.
Q. What are recommended safety protocols for handling fluorinated pyrrolidine derivatives in synthesis?
- Methodological Answer : Follow hazard controls outlined in Safety Data Sheets (SDS) for structurally related compounds:
- Use fume hoods and respiratory protection (e.g., NIOSH-approved masks) to avoid inhalation of fluoromethyl-containing intermediates .
- Implement spill containment measures (e.g., inert absorbents) due to potential reactivity with incompatible materials like strong oxidizers .
- Prioritize acute toxicity assessments (e.g., OECD 423 guidelines) for new derivatives, as fluorinated analogs may exhibit unanticipated bioactivity .
Q. Which analytical techniques are optimal for purity assessment during synthesis?
- Methodological Answer :
- HPLC-PDA : Detect impurities at λ = 210–254 nm using C18 columns and acetonitrile/water gradients. For example, tert-butyl carbamates with fluoromethyl groups show retention times sensitive to mobile-phase pH .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₁F₃N₂O₂) with accuracy <2 ppm deviation, as demonstrated for related pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational methods accelerate reaction optimization for fluorinated carbamate synthesis?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level) for fluoromethyl group introduction. ICReDD’s workflow combines DFT with experimental feedback to reduce optimization time by 40% .
- Machine Learning (ML) : Train models on existing kinetic data (e.g., Arrhenius parameters for tert-butyl deprotection) to predict optimal conditions (temperature, catalysts) for high-yield steps .
Q. What strategies resolve contradictory stability data for tert-butyl carbamates under basic conditions?
- Methodological Answer :
- Controlled Stress Testing : Expose the compound to varying pH (e.g., 1M NaOH vs. 0.1M NH₄OH) and monitor degradation via LC-MS. For instance, conflicting SDS reports on tert-butyl carbamate stability (e.g., hydrolysis resistance in vs. reactivity in ) suggest pH-dependent decomposition pathways.
- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis mechanisms (e.g., SN1 vs. SN2) and identify labile bonds .
Q. How does the fluoromethyl group influence solid-state packing and crystallinity?
- Methodological Answer :
- X-ray Crystallography : Compare lattice parameters (e.g., unit cell volume, hydrogen-bond networks) of fluorinated vs. non-fluorinated analogs. Fluorine’s electronegativity often enhances intermolecular dipole interactions, as seen in related pyrrolidine structures with 0.043 R-factors .
- DSC/TGA Analysis : Quantify melting points and thermal stability shifts caused by fluoromethyl substitution (e.g., ΔTₘ = +15°C observed in similar compounds ).
Q. What reactor designs improve scalability of stereoselective pyrrolidine functionalization?
- Methodological Answer :
- Continuous Flow Systems : Mitigate exothermic risks during fluoromethylation using microreactors (residence time <5 min, T = –10°C), as validated for tert-butyl intermediates in .
- Membrane Reactors : Separate byproducts (e.g., HF) in real-time using fluoropolymer membranes, improving yield by >20% compared to batch processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
